molecular formula C8H7ClN2O2 B2949886 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid CAS No. 1240597-79-8

6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid

Cat. No.: B2949886
CAS No.: 1240597-79-8
M. Wt: 198.61
InChI Key: LWCHFHHLCPQQDD-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C8H7ClN2O2 and a molecular weight of 198.61 g/mol This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 6th position, a cyclopropyl group at the 2nd position, and a carboxylic acid group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with a suitable carboxylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (NaOH, K2CO3)

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, THF)

    Oxidation: Oxidizing agents (KMnO4, H2O2), solvents (water, acetone)

Major Products Formed

    Substitution: Derivatives with different substituents at the 6th position

    Reduction: 6-Chloro-2-cyclopropylpyrimidine-4-methanol

    Oxidation: Oxidized derivatives of the cyclopropyl group

Scientific Research Applications

6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and as a potential lead compound for drug discovery.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropylpyrimidine-4-carboxylic acid
  • 6-Chloro-4-methylpyrimidine-2-carboxylic acid
  • 6-Chloro-2-methylpyrimidine-4-carboxylic acid

Uniqueness

6-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid is unique due to the presence of both a cyclopropyl group and a chlorine atom on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

6-chloro-2-cyclopropylpyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-6-3-5(8(12)13)10-7(11-6)4-1-2-4/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCHFHHLCPQQDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240597-79-8
Record name 6-chloro-2-cyclopropylpyrimidine-4-carboxylic acid
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